molecular formula C19H17ClN4O B11067536 7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

7-(4-chlorophenyl)-5-methyl-6-(pyridin-2-yl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11067536
M. Wt: 352.8 g/mol
InChI Key: DSAYZJQCKXQSPC-UHFFFAOYSA-N
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Description

7-(4-CHLOROPHENYL)-5-METHYL-6-(2-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-CHLOROPHENYL)-5-METHYL-6-(2-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-pyridylamine to form an intermediate, which is then cyclized under specific conditions to yield the final product . The reaction conditions often require the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and purification methods are critical to achieving high-quality output.

Chemical Reactions Analysis

Types of Reactions

7-(4-CHLOROPHENYL)-5-METHYL-6-(2-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-5-METHYL-6-(2-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl-2-pyridyl ketone: Shares the chlorophenyl and pyridyl groups but lacks the diazepine ring.

    2-(4-Chlorobenzoyl)pyridine: Similar structure but different functional groups and reactivity.

Uniqueness

The uniqueness of 7-(4-CHLOROPHENYL)-5-METHYL-6-(2-PYRIDYL)-2,3,6,7-TETRAHYDROPYRROLO[3,4-E][1,4]DIAZEPIN-8(1H)-ONE lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-methyl-6-pyridin-2-yl-2,3,4,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C19H17ClN4O/c1-12-16-17(23-11-10-21-12)19(25)24(14-7-5-13(20)6-8-14)18(16)15-4-2-3-9-22-15/h2-9,18,21H,10-11H2,1H3

InChI Key

DSAYZJQCKXQSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(N(C(=O)C2=NCCN1)C3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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